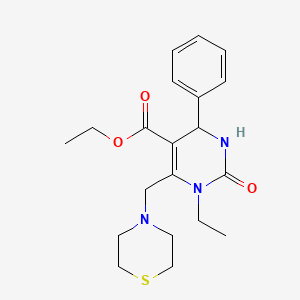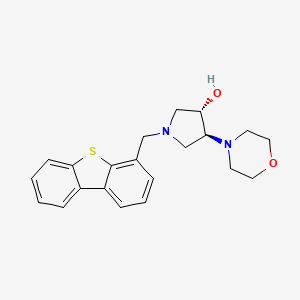![molecular formula C14H18N4S B4383842 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-(1-phenylethyl)thiourea](/img/structure/B4383842.png)
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-(1-phenylethyl)thiourea
Übersicht
Beschreibung
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N’-(1-phenylethyl)thiourea is a compound that features a pyrazole ring and a thiourea moiety The pyrazole ring is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms, while the thiourea group consists of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N’-(1-phenylethyl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-phenylethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under mild conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N’-(1-phenylethyl)thiourea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts, such as acids or bases, can also enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form a sulfonyl derivative.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N’-(1-phenylethyl)thiourea has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs due to its ability to interact with various biological targets.
Material Science: It can be used as a ligand in the synthesis of metal complexes, which have applications in catalysis and material science.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with aromatic amino acids in the active site of enzymes, while the thiourea group can coordinate with metal ions or form additional hydrogen bonds. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N’-(1-phenylethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N’-(1-phenylethyl)guanidine: Similar structure but with a guanidine group instead of thiourea.
Uniqueness
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N’-(1-phenylethyl)thiourea is unique due to the presence of both the pyrazole ring and the thiourea moiety, which allows for a diverse range of chemical reactions and interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-11(12-6-4-3-5-7-12)16-14(19)15-10-13-8-9-18(2)17-13/h3-9,11H,10H2,1-2H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUSSVFMQZMEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NCC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]PROPANAMIDE](/img/structure/B4383761.png)
![4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4383765.png)
![ETHYL 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4383767.png)


![N,N-dibenzyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4383785.png)
![N,N-dibenzyl-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4383788.png)

![2-{[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383812.png)
![1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-METHYLCYCLOHEXYL)-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383813.png)
![N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4383819.png)
![N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4383831.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4383846.png)
![N'~2~-CYCLODODECYLIDEN-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B4383851.png)
